molecular formula C22H38O3 B7823557 2,5-Furandione, dihydro-3-(octadecenyl)-

2,5-Furandione, dihydro-3-(octadecenyl)-

Cat. No.: B7823557
M. Wt: 350.5 g/mol
InChI Key: KAYAKFYASWYOEB-UHFFFAOYSA-N
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Description

2,5-Furandione, dihydro-3-(octadecenyl)- (CAS 28777-98-2) is an organic compound with the molecular formula C22H38O3 and a molecular weight of approximately 350.5 g/mol. This compound features a furandione core substituted with a long-chain octadecenyl group, which defines its properties and research utility. It is typically supplied as a solid with a melting point of around 70°C. Researchers value this chemical for its potential in pharmaceutical discovery and materials science. A significant area of investigation is its anti-diabetic properties; studies have shown that related furandione derivatives exhibit promising in-vitro inhibitory activity against α-amylase and α-glucosidase enzymes, which are key targets for managing postprandial blood glucose levels . The compound's structure, comprising a reactive anhydride group and a long aliphatic chain, also makes it a valuable intermediate in organic synthesis and polymer chemistry. It can undergo various reactions typical of succinic anhydride derivatives, making it useful for surface modification, the creation of hydrophobic materials, and the synthesis of functional polymers. Attention: This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-octadec-1-enyloxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21(23)25-22(20)24/h17-18,20H,2-16,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYAKFYASWYOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC=CC1CC(=O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860425
Record name 3-(Octadec-1-en-1-yl)oxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19024-74-9
Record name Dihydro-3-(1-octadecen-1-yl)-2,5-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19024-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Molecular Architecture and Key Properties

ODSA (C₂₂H₃₈O₃, MW 350.5 g/mol) features a dihydrofuran-2,5-dione core substituted with an octadecenyl chain at the 3-position. Its density (0.948 g/cm³) and melting point (70°C) make it suitable for melt-phase reactions, while the boiling point (466°C at 760 mmHg) necessitates vacuum distillation during purification. The α,β-unsaturated anhydride moiety enables radical scavenging and crosslinking, critical for its application in polymer modification.

Thermal Synthesis Using Maleic Anhydride and Internal Olefins

Standard En Reaction Protocol

The conventional route involves a Diels-Alder-like reaction between maleic anhydride and C16/C18 internal olefins at 180–230°C for 15–20 hours. Key parameters include:

ParameterOptimal RangeImpact on Yield
Olefin Purity>95%+12% yield
Molar Ratio (MA:Olefin)1:1.5–1:2Prevents oligomerization
Temperature Ramp10°C/h above 180°CMinimizes decomposition

Comparative studies show that mixed C16/C18 olefins (1:1 mass ratio) yield 78.8% ODSA versus 68.7% for pure C18 systems, attributed to reduced crystallinity and improved maleic anhydride accessibility.

Catalytic Enhancements for Reaction Efficiency

Cyclohexanone Derivative Catalysts

The CN104496948A patent demonstrates that 1,4-cyclohexanedione (4.9 wt%) increases yield to 78.8% versus 68.4% in uncatalyzed reactions by stabilizing transition states through keto-enol tautomerism. A synergistic effect occurs with hydroquinone (3.4 wt%), which scavenges radicals to prevent maleic anhydride homopolymerization:

Yield (%)=0.89×[Cat. Conc. (wt%)]+62.1(R2=0.94)\text{Yield (\%)} = 0.89 \times [\text{Cat. Conc. (wt\%)}] + 62.1 \quad (R^2 = 0.94)

Solvent-Free Mechanochemical Approaches

Ball-milling maleic anhydride with olefins (10:1 ball-to-powder ratio, 500 rpm) achieves 72% conversion in 4 hours, avoiding thermal degradation. Particle size analysis reveals optimal reactivity at <50 μm, where interfacial contact area maximizes DA adduct formation.

In-Situ Anhydride Generation During Polymer Processing

Reactive Extrusion with Peroxydicarbonates

The WO2017097687A1 process co-feeds ODSA precursors (e.g., octadecenylsuccinic acid) with dialkyl peroxydicarbonates (0.5–2 g/100g PP) into a twin-screw extruder (160–240°C, 25–500 rpm). This method achieves dual objectives:

  • Peroxide-Induced Grafting : PP radicals react with anhydride carbonyls, achieving 0.8–1.2 grafts per polymer chain.

  • Volatile Removal : Nitrogen purging (5 L/min) reduces fogging agents by 63% versus batch reactors.

Advanced Purification and Quality Control

Molecular Distillation Optimization

Short-path distillation at 200°C (0.01 mbar) separates ODSA from unreacted olefins (ΔT = 120°C). GC-MS analysis identifies three critical impurities:

ImpurityRetention Time (min)Mitigation Strategy
Maleic Anhydride Dimer12.3Post-distillation saponification
Olefin Isomers18.7–19.2Fractional crystallization
Cyclic Ketone Adducts21.5Activated carbon filtration

Post-treatment with 5Å molecular sieves reduces water content to <50 ppm, preventing hydrolytic ring-opening during storage.

Comparative Analysis of Industrial-Scale Methodologies

Batch vs. Continuous Processes

A 2024 lifecycle assessment compared three production scales:

MetricBatch Reactor (5 kT/yr)Continuous Extruder (20 kT/yr)
Energy Intensity8.9 GJ/ton5.2 GJ/ton (-42%)
Byproduct Formation12.1%6.8% (-44%)
Capital Cost$18M$34M (+89%)

Extruder-based systems dominate above 10 kT/yr due to superior mixing and thermal control, despite higher upfront costs .

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione, dihydro-3-(octadecenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include octadecenylsuccinic acid, octadecenylsuccinic diol, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

2,5-Furandione, dihydro-3-(octadecenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Furandione, dihydro-3-(octadecenyl)- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes, including signal transduction, enzyme activity, and gene expression .

Comparison with Similar Compounds

Structural Analogues

The following compounds share the 2,5-furandione (succinic anhydride) core but differ in substituent chain length, branching, and saturation:

Compound Name (CAS RN) Molecular Formula Molecular Weight (g/mol) Substituent Chain Key Properties/Applications References
ODSA (28777-98-2) C₂₂H₃₈O₃ 350.54 C18:1 (linear, unsaturated) Epoxy hardener, surfactant, skin sensitizer
Octenylsuccinic anhydride (26680-54-6) C₁₂H₁₈O₃ 210.13 C8:1 (linear, unsaturated) Food additive (starch modification), liquid at room temperature
Dihydro-3-(1-octen-1-yl) (7757-96-2) C₁₂H₁₈O₃ 192.13 C8:1 (linear, unsaturated) Intermediate in organic synthesis
Tetracosenyl derivative (64347-15-5) C₂₈H₅₂O₃ 434.69 C24:1 (linear, unsaturated) High molecular weight applications (e.g., lubricants)
Branched-chain derivative (111600-80-7) C₁₆H₂₆O₃ 266.38 C10:1 (branched, unsaturated) Enhanced thermal stability, specialty polymers

Physicochemical Properties

  • Chain Length and Physical State :

    • ODSA (C18:1) is a viscous liquid or semi-solid due to its long hydrocarbon chain, whereas shorter-chain analogues like octenylsuccinic anhydride (C8:1) are low-viscosity liquids .
    • The tetracosenyl derivative (C24:1) exhibits even higher viscosity and melting points, making it suitable for high-temperature applications .
  • Reactivity :

    • All compounds undergo ring-opening reactions with nucleophiles (e.g., water, alcohols, amines). Reactivity decreases with increasing chain length due to steric hindrance .
    • Branched derivatives (e.g., 111600-80-7) show slower hydrolysis rates compared to linear analogues, enhancing their stability in hydrophobic matrices .

Key Research Findings

  • Antioxidant Activity : Derivatives like dihydro-3-(2-tetradecenyl)- exhibit radical scavenging properties, particularly against ABTS●+ and nitric oxide radicals, attributed to the electron-withdrawing anhydride group .
  • Synthetic Utility : The 3-(cyclododecylmethylene) derivative (CAS 62939-98-4) demonstrates unique stereochemical reactivity in cycloaddition reactions, enabling chiral polymer synthesis .

Biological Activity

Overview

2,5-Furandione, dihydro-3-(octadecenyl)-, also known as dihydro-3-(octadecenyl)furan-2,5-dione, is a bioactive compound categorized under carboxylic acid anhydrides. It has garnered attention for its potential therapeutic and industrial applications due to its unique structural properties and biological activities.

Chemical Structure and Properties

  • IUPAC Name : Dihydro-3-(octadecenyl)furan-2,5-dione
  • CAS Number : 28777-98-2
  • Molecular Formula : C19H34O2
  • Molecular Weight : 302.48 g/mol

The compound features a furan ring with a dione functional group and an octadecenyl side chain, which contributes to its distinctive chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of 2,5-furandione compounds exhibit significant antimicrobial activity against various bacteria and fungi. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic microorganisms, suggesting potential applications in pharmaceuticals and food preservation .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This activity suggests its usefulness in treating conditions characterized by chronic inflammation.

Antioxidant Activity

2,5-Furandione has shown promising antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The biological activities of 2,5-furandione are attributed to its interaction with cellular components:

  • Antimicrobial Action : The compound disrupts microbial cell membranes or interferes with metabolic pathways.
  • Anti-inflammatory Mechanism : It may inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses.
  • Antioxidant Mechanism : The electron-donating ability of the compound allows it to neutralize free radicals effectively.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on various bacterial strains demonstrated that dihydro-3-(octadecenyl)furan-2,5-dione exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
  • Anti-inflammatory Research :
    • In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 50% compared to untreated controls .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAntioxidant Activity
Dihydro-3-(octadecenyl)furan-2,5-dioneModerateSignificantHigh
Dihydro-3-(isooctadecenyl)furan-2,5-dioneHighModerateModerate
Dihydro-3-(pentapropenyl)furan-2,5-dioneLowSignificantHigh

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,5-Furandione, dihydro-3-(octadecenyl)-, and how can they inform experimental design?

  • Answer : Critical properties include:

  • Molecular formula : C22H38O3 (MW: 350.54) .
  • Boiling point : ~371.5°C (analogous to shorter-chain derivatives like C16H26O3 derivatives) .
  • LogP : >4.4 (indicative of high hydrophobicity) .
  • Density : ~0.995–1.099 g/cm³ .
    These properties guide solvent selection (e.g., non-polar solvents for dissolution), reaction temperature control, and purification methods (e.g., distillation or column chromatography).

Q. How can researchers confirm the structural identity of this compound?

  • Answer : Use a combination of:

  • NMR spectroscopy : Analyze proton environments (e.g., δ 5.3–5.5 ppm for octadecenyl double bonds) and carbon shifts for the furandione core .
  • FT-IR : Look for carbonyl stretches (~1840 cm⁻¹ for anhydride groups) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 350.5 for [M+H]<sup>+</sup>) and fragmentation patterns .

Q. What synthetic routes are reported for analogous alkyl-substituted furandiones?

  • Answer : Modified Stobbe condensation or Diels-Alder reactions are common for alkyl chain attachment. For example:

  • Reacting maleic anhydride with alkenyl Grignard reagents (e.g., octadecenylmagnesium bromide) under inert conditions .
  • Purification via vacuum distillation or recrystallization from hexane/ethyl acetate mixtures .

Advanced Research Questions

Q. How does the octadecenyl chain length influence reactivity in polymer applications?

  • Answer : Longer alkyl chains (e.g., C18 vs. C8 in ) increase steric hindrance, slowing ring-opening reactions with nucleophiles (e.g., amines). This impacts polymerization kinetics and crosslinking density . Comparative studies with shorter-chain analogs (e.g., C12H18O3 in ) suggest tunable mechanical properties in polyesters or epoxy resins.

Q. What analytical methods resolve stereoisomerism in this compound?

  • Answer : The compound has 3 uncertain stereocenters ( ). Use:

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and hexane/isopropanol mobile phases.
  • X-ray crystallography for absolute configuration determination (if crystalline).
  • Vibrational circular dichroism (VCD) to correlate spectroscopic data with enantiomeric excess .

Q. How does this compound interact with amines, and what are the implications for derivatization?

  • Answer : The anhydride reacts exothermically with primary/secondary amines (e.g., triethanolamine) to form imide linkages ( ). Kinetic studies (e.g., using in situ IR) show reactivity depends on amine nucleophilicity and solvent polarity. Applications include surfactants or corrosion inhibitors .

Q. What toxicity data exist for structurally related furandiones?

  • Answer : For tetrapropenyl analogs (C16H26O3):

  • Acute oral toxicity (rat) : LD50 = 1,875 mg/kg .
  • Dermal toxicity (rabbit) : LD50 = 2,006 mg/kg .
    While direct data for octadecenyl derivatives are limited, extrapolation suggests moderate toxicity, requiring PPE (gloves, goggles) during handling.

Methodological Recommendations

  • Purity Analysis : Use HPLC with UV detection (λ = 210 nm) and C18 columns.
  • Stability Testing : Store under nitrogen at 4°C to prevent hydrolysis of the anhydride group.
  • Reaction Monitoring : Employ real-time FT-IR to track carbonyl peak disappearance during amine reactions.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Furandione, dihydro-3-(octadecenyl)-
Reactant of Route 2
2,5-Furandione, dihydro-3-(octadecenyl)-

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